molecular formula C10H6ClNO2S B2827864 2-Chloro-4-phenylthiazole-5-carboxylic acid CAS No. 74476-66-7

2-Chloro-4-phenylthiazole-5-carboxylic acid

Cat. No.: B2827864
CAS No.: 74476-66-7
M. Wt: 239.67
InChI Key: RSXBHFCITNFCHP-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylthiazole-5-carboxylic acid (CAS 74476-66-7) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C10H6ClNO2S and a molecular weight of 239.68 g/mol . Its structure consists of a thiazole core functionalized with a carboxylic acid group at the 5-position, a chlorine atom at the 2-position, and a phenyl ring at the 4-position, providing multiple sites for further chemical modification . The carboxylic acid group allows for straightforward conversion into various derivatives, such as amides and esters, while the chlorine atom is a reactive handle for cross-coupling reactions, making it a valuable scaffold for constructing more complex molecules . Research indicates that compounds based on the 2-phenylthiazole-4-carboxylic acid scaffold have been identified as novel and potent inhibitors of enzymes like xanthine oxidase, a key target in the treatment of gout . This suggests that our this compound analog is a promising precursor for developing new therapeutic agents. The product is classified as a high-purity research chemical and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Global sourcing options are available to support the international research community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXBHFCITNFCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and phenyl groups enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, COOH) reduce basicity and increase acidity. For example, the carboxylic acid group in all derivatives enhances water solubility marginally but varies with substituent positions .
  • Lipophilicity : The 4-chlorophenyl substitution in 2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid increases LogP (3.1) compared to the parent compound (2.5), suggesting enhanced membrane permeability .
  • Solubility : Methyl groups (e.g., in 2-Chloro-5-methylthiazole-4-carboxylic acid) improve solubility (3.2 mg/mL) due to reduced crystallinity .

Biological Activity

2-Chloro-4-phenylthiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure, which includes a thiazole ring with chloro and phenyl substituents, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

This compound has the following chemical structure:

  • Molecular Formula : C10H7ClN2O2S
  • CAS Number : 74476-66-7

This compound features a thiazole ring, which is known for its significant role in various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrated significant antibacterial activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (ATCC 25923)8
Escherichia coli (ATCC 10536)16
Enterococcus faecalis (ATCC 51299)8

The compound also inhibited biofilm formation at concentrations below its MIC, indicating potential utility in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound can induce cytotoxic effects against several cancer types, including breast and lung cancers. The IC50 values for different cancer cell lines are summarized below:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

Mechanistic studies suggest that the compound may exert its effects through apoptosis induction and cell cycle arrest, primarily via modulation of apoptotic pathways involving Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The mechanism underlying the biological activities of this compound is multifaceted. It is believed to interact with specific molecular targets within cells, including:

  • Enzyme Inhibition : The chloro group enhances binding affinity to target enzymes.
  • Receptor Modulation : The phenyl group allows for interaction with various receptors involved in signaling pathways.
  • Cell Cycle Regulation : Induction of apoptosis through modulation of key proteins involved in cell survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
4-PhenylthiazoleLacks chloro groupModerate anticancer activity
2-AminothiazoleBasic amine instead of carboxylic acidAntimicrobial activity
2-Bromo-4-phenylthiazoleBromine instead of chlorineSimilar but less potent

This comparison highlights the enhanced biological activities attributed to the specific structural features of this compound .

Case Studies

A recent study demonstrated that derivatives of thiazole compounds, including analogs of this compound, exhibited promising results in clinical settings. For instance, a derivative showed significant efficacy against drug-resistant strains of Staphylococcus aureus, suggesting that modifications to the thiazole structure could lead to improved therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-phenylthiazole-5-carboxylic acid with high purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Cyclization : Condensation of substituted thiourea with α-chloroketones to form the thiazole core.

Functionalization : Introduction of the phenyl group at the 4-position through cross-coupling reactions (e.g., Suzuki-Miyaura).

Carboxylation : Hydrolysis or oxidation of a methyl ester precursor to yield the carboxylic acid moiety.
Key conditions include refluxing in polar aprotic solvents (e.g., DMSO, acetonitrile), inert atmospheres (N₂/Ar), and pH control to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

  • Characterization : Validate structure using NMR (¹H/¹³C), HPLC (>95% purity), and LC-MS (to confirm molecular weight) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
  • Spectroscopy : ¹H NMR (in DMSO-d₆) identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.8–7.0 ppm). FT-IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS for exact mass determination (e.g., [M-H]⁻ ion at m/z 264.02) .

Q. How can researchers determine the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC and track loss of parent compound.
  • Photostability : Expose to UV light (320–400 nm) and assess changes in UV-Vis spectra.
  • Humidity Sensitivity : Store at 75% relative humidity; analyze hygroscopicity using TGA .

Q. What are the key solubility properties of this compound in common solvents?

  • Methodological Answer : Solubility is critical for formulation. Test in:
  • Polar solvents : DMSO (>50 mg/mL), methanol (~10 mg/mL).
  • Aqueous buffers : Poor solubility in water (<1 mg/mL at pH 7); improve via salt formation (e.g., sodium carboxylate) at pH >10 .

Q. How can researchers validate the compound’s identity when structural analogs are present?

  • Methodological Answer : Use orthogonal techniques:
  • X-ray Crystallography : Resolves positional isomerism (e.g., chlorine vs. phenyl orientation) .
  • 2D NMR : COSY and HSQC distinguish between substituent positions on the thiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (Pd 0.5–2 mol%), and solvent (DMF vs. THF) to identify optimal parameters.
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency.
  • Workflow : Use inline FT-IR to monitor reaction progress and minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?

  • Methodological Answer :
  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify discrepancies.
  • Tautomer Analysis : Assess if keto-enol equilibria or protonation states explain shifts (e.g., carboxylic acid vs. carboxylate) .

Q. How can researchers investigate the compound’s binding interactions with biological targets?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Immobilize target proteins on a sensor chip to measure binding kinetics (kₐ, kₑ).
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Molecular Docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies .

Q. What approaches mitigate degradation during long-term storage in aqueous solutions?

  • Methodological Answer :
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance stability.
  • Antioxidants : Add 0.01% BHT to prevent oxidation of the thiazole ring.
  • pH Control : Store at pH 4–6 (acetate buffer) to reduce hydrolysis .

Q. How can structural modifications improve the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester prodrug).
  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position to modulate metabolic stability.
  • Metabolic Screening : Use liver microsomes (human/rat) to identify major metabolites and guide derivatization .

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